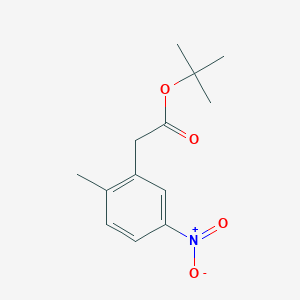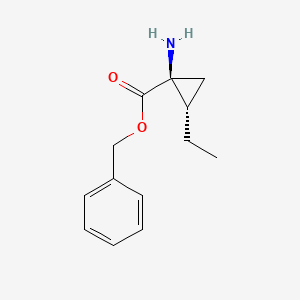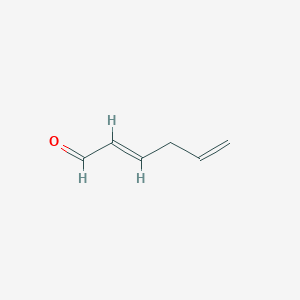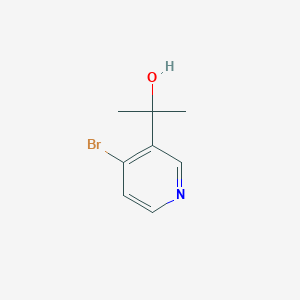![molecular formula C10H11ClN2S B13128594 [3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride is a chemical compound that features a thiazole ring attached to a phenylmethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, which is then reacted with phenylmethanamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted phenylmethanamine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of [3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The phenylmethanamine moiety can interact with receptors, altering signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Benzothiazole derivatives: These compounds have a similar structure with a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds contain a five-membered ring with oxygen and nitrogen atoms and are used in various medicinal and industrial applications.
Uniqueness
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride is unique due to its specific combination of a thiazole ring and a phenylmethanamine structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11ClN2S |
|---|---|
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;/h1-6H,7,11H2;1H |
Clé InChI |
VUDZZQGXZMRLLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


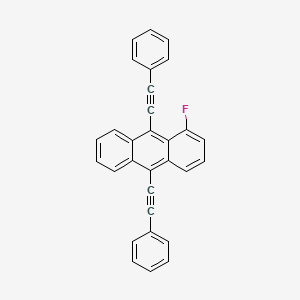
![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
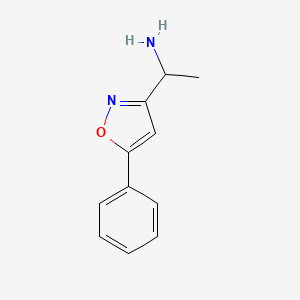
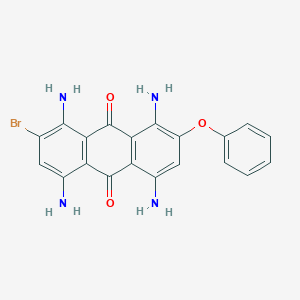
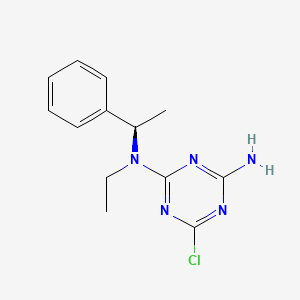
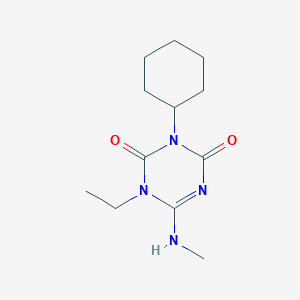

![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
